An In-depth Technical Guide to the Basic Properties of 4-(4-Methyl-1-piperazinyl)butanoic Acid
An In-depth Technical Guide to the Basic Properties of 4-(4-Methyl-1-piperazinyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methyl-1-piperazinyl)butanoic acid is a bifunctional organic molecule featuring a tertiary amine within a piperazine ring and a carboxylic acid moiety. This unique structure confers upon it zwitterionic characteristics, making its acid-base properties of significant interest in the fields of medicinal chemistry and drug development. The piperazine scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its ability to modulate physicochemical properties such as solubility and to interact with biological targets. Understanding the basicity of 4-(4-Methyl-1-piperazinyl)butanoic acid is crucial for predicting its behavior in physiological environments, designing effective drug delivery systems, and elucidating its mechanism of action. This guide provides a comprehensive overview of the basic properties of this compound, including its predicted pKa values, the structural basis for its basicity, and detailed protocols for its experimental characterization and synthesis.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 4-(4-Methyl-1-piperazinyl)butanoic acid is presented below. It is important to note that some of these values are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O₂ | |
| Molecular Weight | 186.25 g/mol | |
| Appearance | White to light yellow solid | |
| Boiling Point (Predicted) | 327.2 ± 27.0 °C | |
| Density (Predicted) | 1.071 ± 0.06 g/cm³ | |
| pKa (Predicted) | 4.74 ± 0.10 | |
| Storage | Sealed in dry, Room Temperature |
Understanding the Basic Properties: A Structural Perspective
The basicity of 4-(4-Methyl-1-piperazinyl)butanoic acid arises from the presence of two nitrogen atoms within the piperazine ring. In an aqueous solution, this molecule can exist in various protonation states, primarily as a zwitterion at physiological pH.
Caption: Protonation equilibria of 4-(4-Methyl-1-piperazinyl)butanoic acid.
The predicted pKa of approximately 4.74 likely corresponds to the carboxylic acid group, which is typical for a butanoic acid derivative. The basicity of the piperazine nitrogens will be characterized by their own pKa values. For comparison, the pKa of butanoic acid is approximately 4.82, and the two pKa values for N-methylpiperazine are around 4.9 and 9.1.[1][2] The electron-donating effect of the methyl group on the piperazine nitrogen slightly increases its basicity compared to unsubstituted piperazine.[1]
The two nitrogen atoms of the piperazine ring are not equivalent. The nitrogen at position 1 is attached to the butyl-acid chain, while the nitrogen at position 4 is attached to a methyl group. This difference in substitution will lead to distinct pKa values for each nitrogen, which can be experimentally determined.
Experimental Determination of pKa Values
Accurate determination of the pKa values is essential for understanding the ionization state of 4-(4-Methyl-1-piperazinyl)butanoic acid at a given pH. Two common and reliable methods for this are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potentiometric Titration
This classical method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa values correspond to the pH at the half-equivalence points.
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
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Solution Preparation: Prepare a ~0.01 M solution of 4-(4-Methyl-1-piperazinyl)butanoic acid in deionized water. To ensure accurate measurements, the water should be degassed to remove dissolved CO₂.
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Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
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Titration with Acid: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
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Titration with Base: In a separate experiment, titrate a fresh sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), following the same incremental addition and recording procedure.
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Data Analysis: Plot the pH values against the volume of titrant added. The pKa values are the pH values at the midpoints of the buffer regions (the flattest parts of the curve). Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence points, from which the half-equivalence points and thus the pKa values can be derived.[3]
NMR Spectroscopy
NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of specific nuclei (typically ¹H or ¹³C) as a function of pH. The chemical shift of a nucleus near an ionizable group will change as the protonation state of that group changes.
Caption: A plausible synthetic route to 4-(4-Methyl-1-piperazinyl)butanoic acid.
Step-by-Step Experimental Protocol:
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N-Alkylation: To a solution of N-methylpiperazine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) in a suitable solvent like acetonitrile, add ethyl 4-bromobutanoate (1.1 eq) dropwise at room temperature. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
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Work-up and Purification: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel.
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Ester Hydrolysis: Dissolve the purified ethyl 4-(4-methyl-1-piperazinyl)butanoate in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux until the hydrolysis is complete (monitored by TLC or LC-MS).
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Isolation of the Product: After cooling the reaction mixture, carefully neutralize it with an aqueous acid solution (e.g., 1 M HCl) to the isoelectric point of the product, at which it will have minimum solubility and may precipitate. The precipitated solid can be collected by filtration, washed with cold water, and dried under vacuum to yield 4-(4-Methyl-1-piperazinyl)butanoic acid.
Conclusion
4-(4-Methyl-1-piperazinyl)butanoic acid is a molecule of significant interest due to its zwitterionic nature and the presence of the pharmacologically relevant piperazine moiety. Its basic properties, governed by the pKa values of its carboxylic acid and two piperazine nitrogens, are critical for its behavior in biological systems. While experimental data for this specific molecule is limited, its basicity can be reasonably predicted based on analogous structures. The experimental protocols for pKa determination and a plausible synthetic route provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and utilize this compound in their work. The continued exploration of such bifunctional molecules will undoubtedly contribute to the development of new and improved therapeutics.
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